N-(2-chlorobenzyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxadiazole ring, and an indole moiety
Properties
Molecular Formula |
C23H23ClN4O2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
InChI |
InChI=1S/C23H23ClN4O2/c1-15(2)11-22-26-27-23(30-22)20-12-16-7-4-6-10-19(16)28(20)14-21(29)25-13-17-8-3-5-9-18(17)24/h3-10,12,15H,11,13-14H2,1-2H3,(H,25,29) |
InChI Key |
JYYMIADZOFQGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates The process often begins with the synthesis of the 1H-indole-1-yl acetic acid, which is then coupled with the oxadiazole derivative under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and oxadiazole-containing molecules, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets N-[(2-CHLOROPHENYL)METHYL]-2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
